molecular formula C12H9NS B100123 2-(Isothiocyanatomethyl)naphthalene CAS No. 19495-05-7

2-(Isothiocyanatomethyl)naphthalene

Cat. No. B100123
CAS RN: 19495-05-7
M. Wt: 199.27 g/mol
InChI Key: YTPLCVBIKBZHPV-UHFFFAOYSA-N
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Description

2-(Isothiocyanatomethyl)naphthalene, also known as ITCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ITCM is a fluorescent probe that is widely used in biochemistry and molecular biology to study protein interactions, enzyme activity, and cellular processes.

Mechanism Of Action

The mechanism of action of 2-(Isothiocyanatomethyl)naphthalene involves the covalent binding of the isothiocyanate group to the thiol group of cysteine residues in proteins. This covalent bond results in the formation of a stable adduct, which can be detected by fluorescence spectroscopy. The fluorescence intensity of 2-(Isothiocyanatomethyl)naphthalene is highly sensitive to changes in its microenvironment, making it an ideal probe for studying protein interactions and enzyme activity.

Biochemical And Physiological Effects

2-(Isothiocyanatomethyl)naphthalene has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes, making it an ideal probe for studying biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(Isothiocyanatomethyl)naphthalene is its high sensitivity and specificity for protein labeling and detection. It can be used to study a wide range of biological processes, from protein-protein interactions to enzyme activity. However, 2-(Isothiocyanatomethyl)naphthalene has some limitations, including its susceptibility to photobleaching and its limited photostability. Additionally, 2-(Isothiocyanatomethyl)naphthalene can only label proteins containing cysteine residues, limiting its applicability in some biological systems.

Future Directions

There are several future directions for the use of 2-(Isothiocyanatomethyl)naphthalene in scientific research. One potential area of research is the development of new fluorescent probes based on 2-(Isothiocyanatomethyl)naphthalene that have improved photostability and sensitivity. Another area of research is the use of 2-(Isothiocyanatomethyl)naphthalene in live-cell imaging to study dynamic cellular processes in real-time. Additionally, 2-(Isothiocyanatomethyl)naphthalene can be used in combination with other probes and imaging techniques to provide a more comprehensive understanding of biological systems.

Synthesis Methods

The synthesis of 2-(Isothiocyanatomethyl)naphthalene involves the reaction of 2-bromoethyl isothiocyanate with naphthalene in the presence of a base. The reaction proceeds via a substitution reaction, resulting in the formation of 2-(Isothiocyanatomethyl)naphthalene. The purity and yield of 2-(Isothiocyanatomethyl)naphthalene can be improved by using different solvents and purification methods.

Scientific Research Applications

2-(Isothiocyanatomethyl)naphthalene is widely used in scientific research as a fluorescent probe to study protein interactions, enzyme activity, and cellular processes. It can be used to label proteins and peptides, allowing researchers to study their interactions with other molecules. 2-(Isothiocyanatomethyl)naphthalene can also be used to monitor enzyme activity by measuring changes in its fluorescence intensity. Furthermore, 2-(Isothiocyanatomethyl)naphthalene has been used to study cellular processes such as endocytosis, exocytosis, and membrane trafficking.

properties

CAS RN

19495-05-7

Product Name

2-(Isothiocyanatomethyl)naphthalene

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

2-(isothiocyanatomethyl)naphthalene

InChI

InChI=1S/C12H9NS/c14-9-13-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8H2

InChI Key

YTPLCVBIKBZHPV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)CN=C=S

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN=C=S

synonyms

2-(ISOTHIOCYANATOMETHYL)NAPHTHALENE

Origin of Product

United States

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